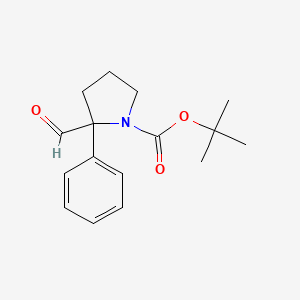

tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate

Description

tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a formyl group at the 2-position, and a phenyl substituent also at the 2-position. This structure combines steric bulk (tert-butyl), aromaticity (phenyl), and reactivity (formyl), making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRZDRYKDCQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-phenylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position of the pyrrolidine ring.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: tert-Butyl 2-carboxy-2-phenylpyrrolidine-1-carboxylate.

Reduction: tert-Butyl 2-hydroxymethyl-2-phenylpyrrolidine-1-carboxylate.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Preparation Methods

The synthesis of tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate typically employs the Vilsmeier-Haack reaction, where tert-butyl 2-phenylpyrrolidine-1-carboxylate reacts with a formylating agent such as dimethylformamide and phosphorus oxychloride. This method effectively introduces the formyl group at the 2-position of the pyrrolidine ring, creating a compound suitable for further transformations.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride or lithium aluminum hydride.

- Substitution : The compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Chemistry

In synthetic organic chemistry, tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications that can lead to the development of novel compounds with desired functionalities.

Biology

Research has indicated that this compound exhibits potential biological activity. It is being studied for its interactions with biomolecules, which could lead to insights into its pharmacological properties. For instance, its structural features may allow it to interact favorably with specific enzymes or receptors, making it a candidate for further biological evaluations .

Medicine

In medicinal chemistry, tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is explored as a scaffold for drug design. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of pharmaceuticals aimed at treating various diseases. Case studies have highlighted its potential use in developing anticancer agents and other therapeutic compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate and related compounds:

Key Observations:

Reactivity : The formyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to methoxy or alkyl-substituted analogs (e.g., compounds in ).

Biological Relevance : Compounds with long alkyl chains (e.g., octylphenyl in ) are prioritized for membrane interaction in anticancer studies, whereas the phenyl-formyl combination may target enzymes or receptors requiring aromatic stacking.

Physical and Spectroscopic Properties

- Melting Points : Formyl-containing compounds (e.g., ) are often liquids or low-melting solids due to reduced crystallinity versus silyl-protected () or ionic derivatives.

- NMR Signatures : The target’s formyl proton would resonate near δ 9.5–10.0 ppm (¹H NMR), distinct from methoxy (δ 3.0–3.5 ppm) or alkyl signals. Aromatic protons (phenyl) would show splitting patterns similar to (δ 7.2–7.6 ppm).

Biological Activity

Tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is an organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a tert-butyl ester group and a formyl group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino acids or nitrogen-containing compounds.

- Introduction of the Formyl Group : Formylation reactions with reagents like formic acid or formyl chloride are employed.

- Esterification : The tert-butyl ester is introduced using tert-butyl alcohol and an acid catalyst.

These synthetic routes allow for the generation of various derivatives, which can be tailored for specific biological applications .

The biological activity of tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is primarily linked to its interaction with molecular targets such as enzymes and receptors. The formyl group acts as an electrophile, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate enzyme activity or receptor function, leading to diverse biological effects .

Unique Structural Features

The tert-butyl group introduces steric hindrance, influencing the compound's reactivity and interactions with biological targets. The (2S,5S) stereochemistry further enhances selectivity in biological systems, potentially affecting pharmacodynamics .

Biological Activity

Research indicates that compounds similar to tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Clostridium difficile, indicating potential for therapeutic applications in treating infections .

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways by interacting with transcription factors involved in immune responses. For instance, they may suppress NF-kappa-B activation and influence cytokine production .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

Toxicity Profile

The safety profile of tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate derivatives has been evaluated in various cellular models. Notably, some compounds demonstrated high tolerance levels in MCF-7 cells even at concentrations significantly above their MICs, indicating a favorable toxicity profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.